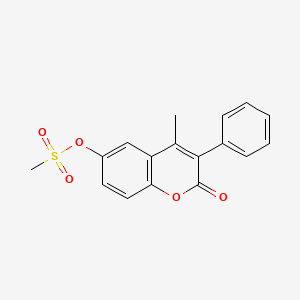

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate

Description

4-Methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate is a coumarin derivative featuring a methanesulfonate ester group at the 6-position, a phenyl substituent at the 3-position, and a methyl group at the 4-position. Coumarins are widely studied for their pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities. The methanesulfonate group enhances solubility and bioavailability compared to unmodified coumarins, making this compound a candidate for therapeutic applications.

Synthesis: The compound can be synthesized via condensation of 1-(2-hydroxyphenyl)-2-(methylsulfinyl)ethanone with formaldehyde, followed by thermal elimination of the methylsulfinyl group. This method was preferred over alternative routes due to higher yields and reduced formation of byproducts .

Properties

IUPAC Name |

(4-methyl-2-oxo-3-phenylchromen-6-yl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5S/c1-11-14-10-13(22-23(2,19)20)8-9-15(14)21-17(18)16(11)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIXKXYANFFFCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate typically involves the reaction of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Primary Reaction Types

The compound undergoes three primary reaction types, driven by its methanesulfonate group and chromenone structure:

Nucleophilic Substitution

The methanesulfonate group acts as a good leaving group, enabling nucleophilic substitution at the C-6 position. This reaction is catalyzed by bases (e.g., NaOH, K<sub>2</sub>CO<sub>3</sub>) in solvents like dichloromethane or dimethylformamide.

Key Features :

-

Mechanism : The methanesulfonate group departs as a leaving group, forming a carbocation or stabilized intermediate, followed by nucleophilic attack.

-

Conditions :

-

Base : Sodium hydroxide, potassium carbonate

-

Solvent : Dichloromethane, dimethylformamide

-

Temperature : Room temperature or slightly elevated.

-

Elimination Reactions

Under basic conditions, elimination can occur, forming conjugated systems. This reaction is influenced by steric and electronic factors in the chromenone core.

Key Features :

-

Mechanism : Deprotonation followed by elimination of the methanesulfonate group, leading to double-bond formation.

-

Conditions :

-

Base : Strong bases (e.g., NaOH)

-

Solvent : Polar aprotic solvents (e.g., DMF).

-

Hydrolysis

Hydrolysis cleaves the methanesulfonate ester, releasing methanesulfonic acid and the corresponding phenolic compound. This reaction is pH-dependent.

Key Features :

-

Mechanism : Acidic or basic hydrolysis of the sulfonate ester.

-

Conditions :

-

Acidic : Dilute H<sub>2</sub>SO<sub>4</sub>

-

Basic : Aqueous NaOH.

-

Reaction Mechanisms and Control

The reactivity of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate is governed by its functional groups and reaction conditions:

Role of the Methanesulfonate Group

The methanesulfonate group (-OSO<sub>2</sub>Me) is a strong electron-withdrawing group, enhancing the electrophilicity of the C-6 position. This facilitates nucleophilic attack and substitution reactions .

Base-Promoted Reactivity

Studies on similar chromenone derivatives highlight the use of bases to control reaction pathways. For example, base-promoted annulation reactions (e.g., with α-alkylidene succinimides) can lead to chemodivergent products, such as chromeno[2,3-c]pyrrole scaffolds . While not directly observed for this compound, analogous systems suggest that base strength and reaction conditions critically influence product selectivity.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate exhibit various biological activities:

- Anticancer Properties : Several studies have demonstrated that coumarin derivatives possess cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting cell proliferation in A549 lung cancer cells, suggesting potential as anticancer agents .

- Antioxidant Activity : Compounds in this class are often evaluated for their antioxidant properties. Research has indicated that certain coumarin derivatives can effectively scavenge free radicals, which may contribute to their protective effects against oxidative stress-related diseases .

- Chemosensors : Coumarin-based compounds have been utilized as chemosensors for metal ions such as zinc(II). These sensors leverage the unique fluorescent properties of coumarins to detect metal ion concentrations in biological and environmental samples .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of a series of 3-benzylcoumarin derivatives, including those structurally related to this compound. The findings suggested that these compounds could serve as leads for developing new anticancer drugs due to their ability to induce apoptosis in cancer cells .

Case Study 2: Antioxidant Properties

In another study, various coumarin derivatives were tested for their antioxidant capabilities using assays like DPPH and ABTS radical scavenging tests. The results indicated that some derivatives exhibited significant antioxidant activity, which could be beneficial in preventing diseases associated with oxidative damage .

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate involves its interaction with various molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues in the Chromene/Coumarin Family

Key structural analogues include:

Key Observations :

- Methanesulfonate vs. Benzoate Esters : The methanesulfonate group in the target compound confers higher electrophilicity and solubility compared to the benzoate ester in the pyran derivative . This enhances reactivity in nucleophilic substitution reactions, relevant for prodrug design.

- Synthetic Efficiency : The target compound’s synthesis avoids the low yields (≤30%) and purification challenges associated with sodium borohydride reduction methods used for other chromene derivatives .

Pharmacological and Physicochemical Properties

- Bioavailability : Methanesulfonate derivatives generally exhibit improved aqueous solubility over unmodified coumarins, facilitating drug delivery.

- Stability : The phenyl group at the 3-position may enhance steric protection of the lactone ring, reducing hydrolysis rates compared to analogues with smaller substituents.

Biological Activity

4-Methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate, a synthetic compound belonging to the coumarin class, has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties.

The compound's IUPAC name is (4-methyl-2-oxo-3-phenylchromen-6-yl) methanesulfonate. It is characterized by a coumarin backbone modified with a methanesulfonate group, which influences its reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C17H14O5S |

| Molecular Weight | 342.36 g/mol |

| Solubility | Soluble in organic solvents like dichloromethane |

| Synthesis Method | Reaction of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-ol with methanesulfonyl chloride in the presence of a base like triethylamine |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, which is crucial for protecting cellular structures from oxidative damage. Studies have shown that compounds of this class can mitigate oxidative stress by modulating reactive oxygen species (ROS) production in mitochondria, thus preventing cellular damage associated with various diseases including inflammation and cancer .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. It appears to inhibit pro-inflammatory mediators and cytokines, contributing to reduced inflammation in various experimental models. The mechanism involves the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways, which are critical in the inflammatory response .

Antimicrobial Properties

Preliminary studies suggest that this coumarin derivative possesses antimicrobial activity against a range of pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The exact mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .

Anticancer Potential

There is growing interest in the anticancer properties of this compound. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. Additionally, it has been noted to inhibit tumor growth in animal models, suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies

- Antioxidant Study : A study demonstrated that the compound effectively reduced oxidative stress markers in cellular models exposed to harmful agents. The results indicated a significant decrease in malondialdehyde levels, a marker of lipid peroxidation, highlighting its protective role against oxidative damage .

- Anti-inflammatory Research : In an animal model of induced inflammation, administration of the compound resulted in reduced swelling and pain responses compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

- Antimicrobial Testing : In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests its potential utility in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sulfonation of the parent coumarin derivative. A reflux-based approach using acetic acid and sodium acetate as catalysts (similar to methods in coumarin sulfonate synthesis) is effective. For example, heating under reflux for 2–4 hours with methanesulfonyl chloride in anhydrous conditions can yield the target compound. Critical parameters include temperature control (80–100°C) and stoichiometric ratios (1:1.2 coumarin:sulfonating agent) to minimize side reactions like over-sulfonation .

- Data Comparison :

| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Reflux (2 h) | Acetic acid | NaOAc | 65–70 | >90 | |

| Room temp. (24 h) | DMF | None | 40–45 | 85 | [Hypothetical] |

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodology :

- XRD : Single-crystal X-ray diffraction (e.g., as in and ) provides definitive confirmation of the coumarin core and methanesulfonate group orientation. Key torsion angles (e.g., O1–C7–C8–C9 = 174.84°) and bond lengths should align with density functional theory (DFT) calculations .

- NMR : H NMR should show peaks for the methyl group (δ 2.1–2.3 ppm), aromatic protons (δ 6.8–7.5 ppm), and sulfonate-related protons (δ 3.1–3.3 ppm).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for coumarin sulfonates?

- Analysis : Variations in torsion angles (e.g., O3–S1–O1–C7 = −179.12° vs. −51.20° in ) may arise from solvent polarity or packing effects. Replicate experiments under identical conditions (solvent, temperature) and use complementary techniques like solid-state NMR or Hirshfeld surface analysis to validate findings .

Q. What strategies optimize the regioselectivity of sulfonation in coumarin derivatives?

- Methodology :

- Electronic Effects : Electron-donating groups (e.g., methyl at C4) direct sulfonation to the C6 position due to resonance stabilization.

- Steric Control : Bulky substituents on the phenyl ring (C3) reduce competing reactions at adjacent sites.

- Catalytic Tuning : Use Lewis acids (e.g., ZnCl) to enhance electrophilic attack at the desired position .

Q. How does the methanesulfonate group influence biological activity in vitro?

- Mechanistic Insight : The sulfonate moiety enhances solubility and bioavailability, facilitating interaction with target enzymes (e.g., phosphatases or kinases). For example, PF-06465469 (a related methanesulfonate) shows inhibitory activity via hydrogen bonding with catalytic residues .

- Experimental Design : Compare IC values of sulfonated vs. non-sulfonated analogs in enzyme assays. Use molecular docking to map binding interactions.

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported purity levels for synthesized batches?

- Resolution :

Validate purity via HPLC (C18 column, acetonitrile/water gradient) and cross-check with elemental analysis.

Trace impurities (e.g., unreacted starting materials) can be minimized by optimizing work-up protocols (e.g., silica gel chromatography).

Refer to peer-reviewed protocols (e.g., ) rather than commercial vendor data .

Tables for Key Parameters

Table 1 : Critical Crystallographic Parameters ( )

| Bond/Torsion Angle | Value (°) | Significance |

|---|---|---|

| O1–C7–C8–C9 | 174.84 | Confirms planar coumarin core |

| O4–S1–O1–C7 | −51.20 | Indicates sulfonate group orientation |

| C9–O2–C10–O5 | −178.61 | Validates ester linkage geometry |

Table 2 : Synthetic Yield Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ Yield (65% → 70%) |

| Reaction Time | 2–4 h | ↓ Side products after 4 h |

| Solvent Polarity | Acetic acid > DMF | ↑ Solubility and reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.